FPI-1465

β-Lactamase Inhibition PBP2 Affinity Dual Inhibitor

FPI-1465 (CAS#: 1452458-70-6) is a diazabicyclooctane (DBO) derivative that functions as a dual, bifunctional inhibitor of serine-β-lactamases and penicillin-binding proteins (PBPs). It is chemically defined as (2S,5R)-7-oxo-N-[(3R)-pyrrolidin-3-yloxy]-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, with a molecular weight of 350.35 g/mol.

Molecular Formula C11H18N4O7S
Molecular Weight 350.35 g/mol
Cat. No. B15567690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPI-1465
Molecular FormulaC11H18N4O7S
Molecular Weight350.35 g/mol
Structural Identifiers
InChIInChI=1S/C11H18N4O7S/c16-10(13-21-8-3-4-12-5-8)9-2-1-7-6-14(9)11(17)15(7)22-23(18,19)20/h7-9,12H,1-6H2,(H,13,16)(H,18,19,20)/t7-,8-,9+/m1/s1
InChIKeyJBMFHPNYQVHTCK-HLTSFMKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FPI-1465: A Dual-Action Diazabicyclooctane (DBO) β-Lactamase and PBP2 Inhibitor for Antimicrobial Research and Development


FPI-1465 (CAS#: 1452458-70-6) is a diazabicyclooctane (DBO) derivative that functions as a dual, bifunctional inhibitor of serine-β-lactamases and penicillin-binding proteins (PBPs) . It is chemically defined as (2S,5R)-7-oxo-N-[(3R)-pyrrolidin-3-yloxy]-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, with a molecular weight of 350.35 g/mol [1]. As a β-lactamase inhibitor (BLI) under investigation, FPI-1465 is primarily supplied as a research-grade small molecule for in vitro and in vivo antimicrobial susceptibility and mechanism-of-action studies [2].

The Scientific and Procurement Risk of Substituting FPI-1465 with Other BLIs or PBP Inhibitors


The diazabicyclooctane (DBO) class of β-lactamase inhibitors (BLIs) exhibits significant structural and functional heterogeneity, preventing direct substitution. Key comparators like avibactam, relebactam, zidebactam, and vaborbactam possess distinct C2 functional groups that dictate unique β-lactamase inhibition spectra, PBP2 binding affinities, and kinetic off-rates [1]. For instance, while some DBOs like avibactam are potent inhibitors of Class A and C serine β-lactamases, their PBP2 inhibition is either weak or not a primary mechanism of action [2]. Conversely, zidebactam is a potent PBP2 inhibitor but has a different β-lactamase inhibition profile [3]. This variability means that a researcher cannot assume a different BLI will recapitulate the specific dual-target engagement, synergy profile with a partner β-lactam, or antibacterial potency observed with FPI-1465, potentially leading to failed experiments or misleading structure-activity relationship (SAR) conclusions [4].

Quantitative Evidence for FPI-1465 Differentiation in Scientific Selection and Procurement


Evidence 1: Quantified Dual-Target Engagement: FPI-1465 vs. DBO Comparators for β-Lactamase and PBP2 Affinity

FPI-1465 is distinguished by its potent, balanced, and quantifiable dual inhibition of both the β-lactamase CTX-M-15 and the penicillin-binding protein PBP2. This dual action is not a uniform property across the DBO class. For β-lactamase CTX-M-15, FPI-1465 exhibits a Kd of 0.011 µM [1]. Its PBP2 inhibition is quantified with an IC50 of 1.0 µg/mL [1]. In contrast, the clinically approved DBO avibactam is a very potent BLI (e.g., IC50 of 5 nM for CTX-M-15 ) but its PBP2 binding is more variable and species-dependent, with IC50s ranging from 0.92 to 51 µg/mL in different organisms [2]. Zidebactam, a potent PBP2 inhibitor (IC50 0.26 µg/mL), has a different β-lactamase inhibition spectrum and is typically partnered with cefepime [3]. FPI-1465 thus occupies a distinct pharmacological niche as a DBO with characterized, robust dual-target engagement.

β-Lactamase Inhibition PBP2 Affinity Dual Inhibitor DBO Class Comparison

Evidence 2: Differential β-Lactamase Off-Rate Kinetics: FPI-1465 vs. Avibactam for OXA-48

A critical differentiator for FPI-1465 is its distinct kinetic profile against the clinically important OXA-48 carbapenemase. For the OXA-48 β-lactamase, FPI-1465 exhibits a Kd of 5.3 µM [1]. Importantly, the off-rate of the FPI-1465-OXA-48 carbamyl enzyme complex is significantly faster than that of the avibactam complex, with a half-life (t1/2) of 22 ± 1 minute for FPI-1465 compared to 1500 ± 200 minutes for avibactam [2]. This difference in drug-target residence time (a 68-fold shorter half-life for FPI-1465) can have implications for the duration of enzyme inhibition and may influence resistance development and dosing strategies .

OXA-48 Carbapenemase Drug-Target Residence Time Kinetics DBO

Evidence 3: Quantified Synergy with Aztreonam: A 4,096-fold MIC Reduction

The most striking quantitative differentiation for FPI-1465 is its ability to potently synergize with aztreonam against metallo-β-lactamase (MBL)-producing Enterobacteriaceae, an area of high clinical unmet need. In vitro, the combination of aztreonam with FPI-1465 (AZT-FPI-1465) reduced the MIC50 for aztreonam by an extraordinary 4,096-fold against a panel of isolates producing NDM, KPC, IMP, OXA, VIM, and SME carbapenemases [1]. The MIC50 for the AZT-FPI-1465 combination was 0.03 µg/mL, compared to an MIC50 of 128 µg/mL for aztreonam alone [1]. While other BLIs like avibactam are also partnered with aztreonam, the magnitude of this specific synergy against this broad panel of MBL producers is a key, quantifiable performance metric [2].

Synergy MIC Reduction Aztreonam Metallo-β-Lactamase MBL

Evidence 4: Comparative Synergy with Meropenem and Ceftazidime Against ESBL and Carbapenemase Producers

Beyond aztreonam, FPI-1465 demonstrates broad and quantifiable synergy with other key β-lactam antibiotics. Against ESBL-producing bacteria, the addition of FPI-1465 increased the potency of meropenem by 4-fold [1]. Against the more challenging carbapenemase-producing bacteria, the combination of meropenem and FPI-1465 reduced the MIC50 for meropenem from 8 µg/mL to 0.06 µg/mL, a 128-fold improvement [2]. Similarly, the ceftazidime-FPI-1465 combination (CAZ-FPI1465) was 1,024-fold more active than ceftazidime alone (MIC50 reduction from 128 µg/mL to 0.12 µg/mL) and 256-fold more potent against ESBL producers [1][2]. This breadth of synergy across multiple clinically relevant β-lactam classes is a key attribute for a BLI.

Meropenem Ceftazidime ESBL KPC Carbapenemase MIC Synergy

Evidence 5: Pharmacokinetic (PK) Profile Similar to Other BLIs in Clinical Development

Preclinical pharmacokinetic (PK) studies have demonstrated that FPI-1465 has a similar PK profile to other β-lactamase inhibitors (BLIs) that are currently in clinical development [1]. This suggests that FPI-1465 may be compatible with several possible beta-lactam antibiotics [1]. While specific PK parameters (e.g., Cmax, AUC, half-life) are not publicly disclosed, this class-level inference positions FPI-1465 as a research tool with PK properties that are consistent with the broader DBO class, supporting its use in in vivo infection models where BLI plasma exposure is a critical variable [1].

Pharmacokinetics PK Profile Preclinical Drug Development BLI Comparator

Evidence 6: High-Resolution Structural Biology: Co-crystal Structures of FPI-1465 with Key β-Lactamase and PBP Targets

The molecular basis for the unique biochemical and microbiological profile of FPI-1465 is firmly established through a suite of publicly available, high-resolution co-crystal structures. Structures of FPI-1465 in complex with CTX-M-15 (PDB ID: 5FAO [1]), OXA-48 (PDB ID: 5FAQ [2]), and E. coli PBP1b (PDB ID: 5FGZ [3]) have been solved and deposited in the Protein Data Bank (PDB). These structures provide atomic-level insights into the compound's binding mode, interactions with key active site residues, and the structural rationale for its dual-target activity. While other DBOs also have solved structures, this specific set of FPI-1465 co-crystals is essential for understanding the structure-activity relationship (SAR) of the C2 pyrrolidin-3-yloxycarbamoyl side chain, a key structural feature differentiating it from avibactam and other DBO analogs [4].

Structural Biology X-ray Crystallography PDB CTX-M-15 OXA-48 PBP1b

High-Impact Research and Development Application Scenarios for FPI-1465


Mechanism-of-Action Studies on β-Lactam Potentiation and MBL Evasion

FPI-1465 is ideally suited for investigations into the mechanisms of antibiotic potentiation, particularly its extraordinary synergy with aztreonam against metallo-β-lactamase (MBL)-producing Enterobacteriaceae (4,096-fold MIC reduction) [1]. Researchers can use FPI-1465 to dissect how dual β-lactamase and PBP2 inhibition contributes to overcoming resistance in strains producing NDM, VIM, and IMP enzymes, a major global health challenge.

Structure-Activity Relationship (SAR) and Fragment-Based Drug Design for Next-Generation DBOs

With publicly available co-crystal structures bound to CTX-M-15 (PDB 5FAO) and OXA-48 (PDB 5FAQ), FPI-1465 serves as a reference compound for structure-guided drug design [2]. Its unique C2 pyrrolidin-3-yloxycarbamoyl side chain provides a valuable template for exploring modifications to improve target residence time, expand β-lactamase spectrum, or optimize physicochemical properties of DBO inhibitors.

In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Murine Infection Models

Given its preclinical PK profile similarity to other BLIs in clinical development, FPI-1465 is a suitable tool compound for in vivo studies in murine sepsis, thigh, or pneumonia models of infection [3]. Researchers can use it to establish PK/PD relationships for DBO-based combination therapies and benchmark the performance of new antibiotic-BLI pairs against drug-resistant Gram-negative pathogens.

High-Throughput Screening (HTS) and Biochemical Assay Development

FPI-1465, with its well-defined inhibitory constants (Kd for CTX-M-15 = 0.011 µM, IC50 for PBP2 = 1.0 µg/mL) [4], can be employed as a positive control or reference inhibitor in high-throughput screening campaigns aimed at identifying novel β-lactamase or PBP2 inhibitors. Its dual-target activity also makes it a valuable probe for developing counter-screens and selectivity assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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